![molecular formula C14H20N2O3S2 B2746928 N-(8-(甲磺酰基)-8-氮杂双环[3.2.1]辛-3-基)-2-(噻吩-3-基)乙酰胺 CAS No. 2034267-18-8](/img/structure/B2746928.png)

N-(8-(甲磺酰基)-8-氮杂双环[3.2.1]辛-3-基)-2-(噻吩-3-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

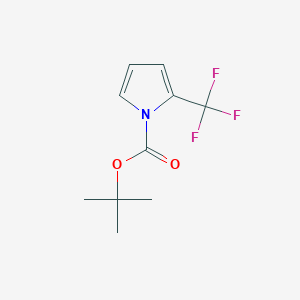

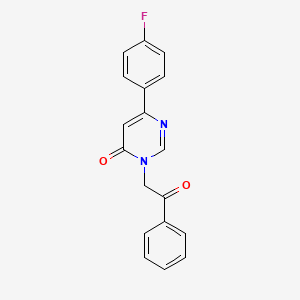

The compound “N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(thiophen-3-yl)acetamide” is a complex organic molecule. It contains an azabicyclo[3.2.1]octane ring, which is a type of bicyclic compound containing nitrogen. The molecule also features a thiophen-3-yl group, which is a five-membered aromatic ring with one sulfur atom, and a methylsulfonyl group, which is a sulfur-containing group attached to a methyl group .

Synthesis Analysis

The synthesis of such a compound would likely be complex due to the presence of the azabicyclo[3.2.1]octane ring and the thiophen-3-yl group. Molecules with trans-fused bicyclo[3.3.0]octane ring systems are very difficult to synthesize, and there are very few approaches to access them .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azabicyclo[3.2.1]octane ring would likely be a key structural feature, contributing to the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. The azabicyclo[3.2.1]octane ring, the thiophen-3-yl group, and the methylsulfonyl group could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role in determining properties like solubility, melting point, and reactivity .科学研究应用

Synthesis of Natural Products

The compound’s structure is conducive to synthesizing natural products, particularly those with highly strained trans-fused bicyclo[3.3.0]octane ring systems . These natural products are often difficult to synthesize due to high strain energy, and the compound can serve as a key intermediate in their construction.

Tropane Alkaloids Synthesis

It plays a critical role in the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids . These alkaloids have a wide array of biological activities, making the compound valuable for medicinal chemistry.

Drug Discovery

The unique structure of the compound makes it a significant player in drug discovery. It has been applied as a key synthetic intermediate in several total syntheses , and its nitrogen-containing heterocycle is particularly interesting from a pharmaceutical perspective.

Pharmacological Research

Due to its structural similarity to compounds that exhibit affinity for neuronal nicotinic acetylcholine receptors, it has potential applications in pharmacological research . This could lead to the development of new treatments for neurological conditions.

Biomass Valorization

The compound’s scaffold is being explored for the valorization of biomass-derived compounds through photochemical transformations . This application is part of a broader effort to develop sustainable chemical processes.

Development of Synthetic Methodologies

Researchers are investigating the compound for its role in the development of new synthetic methodologies, including palladium-catalyzed reactions of aziridines . This could lead to more efficient and versatile chemical syntheses.

Nematicidal Activity

There is research into the nematicidal activity of derivatives of this compound, which could be used to control nematode infestations in agriculture .

Total Synthesis of Structurally Complex Molecules

The compound is a valuable intermediate in the total synthesis of structurally complex molecules, which has implications for the synthesis of bioactive molecules and the exploration of new chemical spaces .

作用机制

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would be related to how it interacts with biological targets in the body. Unfortunately, without more specific information, it’s difficult to predict the mechanism of action .

安全和危害

未来方向

属性

IUPAC Name |

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-thiophen-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S2/c1-21(18,19)16-12-2-3-13(16)8-11(7-12)15-14(17)6-10-4-5-20-9-10/h4-5,9,11-13H,2-3,6-8H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBMNEHAVVMRQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(thiophen-3-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2746848.png)

![N-(1,3-benzothiazol-2-yl)-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2746855.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2746864.png)

![3-(4-ethoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2746866.png)

![1-(3-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B2746868.png)